molecular formula C16H14ClNO3 B5785872 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B5785872
M. Wt: 303.74 g/mol
InChI Key: FVRTZGWAQDQECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as CFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been found to have potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cancer cell growth and invasion, and reducing inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various areas of scientific research. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide research, including exploring its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and to improve its solubility in water for use in various experiments.
Conclusion
In conclusion, 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, but its limitations include its limited solubility in water. Further research is needed to fully understand the potential of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its applications in scientific research.

Synthesis Methods

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-chloro-2-formylphenol and 4-methylaniline in the presence of acetic anhydride and triethylamine. This method has been optimized to yield high purity and yield of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, which is essential for its use in scientific research.

properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRTZGWAQDQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide

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